[4-(3-cyanopyridin-2-yl)piperazin-1-yl](5-methoxy-1H-indol-3-yl)acetic acid
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Overview
Description
1H-Indole-3-acetic acid, alpha-[4-(3-cyano-2-pyridinyl)-1-piperazinyl]-5-methoxy- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely studied in various fields such as chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure, which combines an indole moiety with a piperazine ring and a cyano-pyridine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetic acid, alpha-[4-(3-cyano-2-pyridinyl)-1-piperazinyl]-5-methoxy- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-acetic acid, alpha-[4-(3-cyano-2-pyridinyl)-1-piperazinyl]-5-methoxy- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
1H-Indole-3-acetic acid, alpha-[4-(3-cyano-2-pyridinyl)-1-piperazinyl]-5-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, alpha-[4-(3-cyano-2-pyridinyl)-1-piperazinyl]-5-methoxy- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperazine ring and cyano-pyridine group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A simpler indole derivative known for its role as a plant hormone.
1H-Indole-3-carbaldehyde: Another indole derivative used as a precursor for the synthesis of biologically active molecules.
Indole-3-butyric acid: Similar to indole-3-acetic acid but with a butyric acid side chain, also used as a plant hormone.
Uniqueness
1H-Indole-3-acetic acid, alpha-[4-(3-cyano-2-pyridinyl)-1-piperazinyl]-5-methoxy- is unique due to its combination of an indole moiety with a piperazine ring and a cyano-pyridine group. This unique structure may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
CAS No. |
1144465-03-1 |
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Molecular Formula |
C21H21N5O3 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]-2-(5-methoxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C21H21N5O3/c1-29-15-4-5-18-16(11-15)17(13-24-18)19(21(27)28)25-7-9-26(10-8-25)20-14(12-22)3-2-6-23-20/h2-6,11,13,19,24H,7-10H2,1H3,(H,27,28) |
InChI Key |
HADRIZWIJRNAMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(C(=O)O)N3CCN(CC3)C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
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